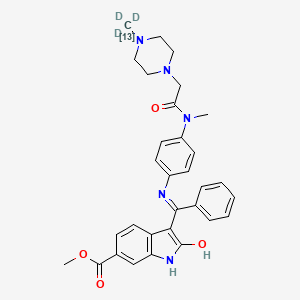
Nintedanib-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nintedanib-13C,d3 is a labeled analogue of nintedanib, a small molecule tyrosine kinase inhibitor. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways. Nintedanib itself is known for its role in treating idiopathic pulmonary fibrosis and certain types of cancer by inhibiting multiple signaling receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib-13C,d3 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the nintedanib molecule. This process typically requires specialized reagents and conditions to ensure the correct placement of these isotopes. The synthetic route often involves multiple steps, including the preparation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of isotopes. Quality control measures are crucial to verify the isotopic labeling and purity of the final product .
化学反応の分析
Types of Reactions
Nintedanib-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated analogues with altered pharmacokinetic properties .
科学的研究の応用
Nintedanib-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of nintedanib by tracking the labeled isotopes.
Biology: Researchers use it to investigate the biological effects of nintedanib on cellular processes and signaling pathways.
Medicine: It aids in the development of new therapeutic strategies for diseases like idiopathic pulmonary fibrosis and cancer by providing insights into the drug’s mechanism of action.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control
作用機序
Nintedanib-13C,d3 exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition disrupts signaling pathways involved in cell proliferation, migration, and differentiation, ultimately reducing fibrosis and tumor growth .
類似化合物との比較
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis, but it works through different mechanisms, including the inhibition of transforming growth factor-beta.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment, specifically targeting the epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy
Uniqueness
Nintedanib-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific investigations .
特性
分子式 |
C31H33N5O4 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1+1D3 |
InChIキー |
CPMDPSXJELVGJG-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
正規SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
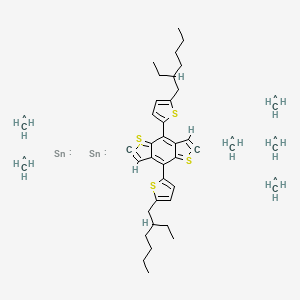
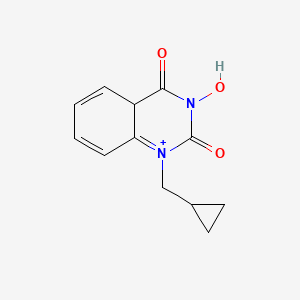
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)


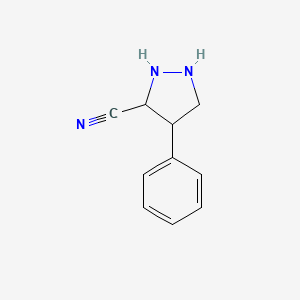
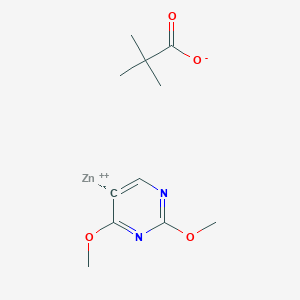
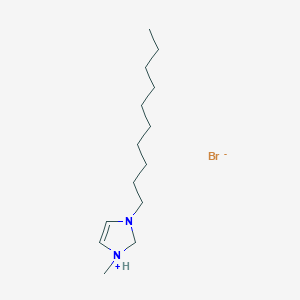
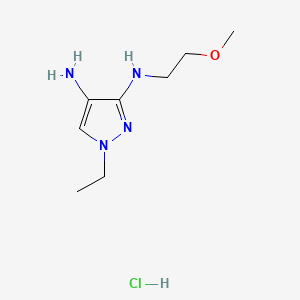
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
